molecular formula C12H10N6O3 B11002580 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide

4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide

Cat. No.: B11002580
M. Wt: 286.25 g/mol
InChI Key: UJOPJXYOLOVQFQ-UHFFFAOYSA-N
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Description

4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a tetrazole ring, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Functional Groups: The hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and hydroxylamine.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the tetrazole ring with the quinoline core using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and interactions.

    Medicine: Quinoline derivatives, including this compound, have been investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its structure and function. The tetrazole ring can act as a bioisostere of carboxylic acids, enhancing the compound’s ability to interact with biological targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the methoxy and tetrazole functionalities.

    Tetrazole Derivatives: Compounds with a tetrazole ring but different core structures and functional groups.

Uniqueness

4-hydroxy-8-methoxy-N-(1H-tetrazol-5-yl)quinoline-3-carboxamide is unique due to the combination of the quinoline core, methoxy group, and tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N6O3

Molecular Weight

286.25 g/mol

IUPAC Name

8-methoxy-4-oxo-N-(2H-tetrazol-5-yl)-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H10N6O3/c1-21-8-4-2-3-6-9(8)13-5-7(10(6)19)11(20)14-12-15-17-18-16-12/h2-5H,1H3,(H,13,19)(H2,14,15,16,17,18,20)

InChI Key

UJOPJXYOLOVQFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=NNN=N3

Origin of Product

United States

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